molecular formula C17H14O5 B13655535 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid CAS No. 113709-91-4

4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid

Cat. No.: B13655535
CAS No.: 113709-91-4
M. Wt: 298.29 g/mol
InChI Key: FIMZBMOEZPCKPI-UHFFFAOYSA-N
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Description

4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid is an organic compound with the molecular formula C17H14O5. It is a derivative of benzoic acid, characterized by the presence of an ethoxycarbonyl group and a benzoyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid typically involves the esterification of 4-carboxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{C}_8\text{H}_6\text{O}_4 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_10\text{H}_10\text{O}_4 + \text{H}_2\text{O} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces benzyl derivatives.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid involves its interaction with various molecular targets. The ethoxycarbonyl and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Ethoxycarbonyl)benzoic acid: A simpler derivative with only an ethoxycarbonyl group.

    4-Benzoylbenzoic acid: Contains a benzoyl group but lacks the ethoxycarbonyl group.

    3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: A structurally related compound with a benzodioxin ring.

Uniqueness

4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid is unique due to the presence of both ethoxycarbonyl and benzoyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(4-ethoxycarbonylbenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-2-22-17(21)14-9-5-12(6-10-14)15(18)11-3-7-13(8-4-11)16(19)20/h3-10H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMZBMOEZPCKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40706771
Record name 4-[4-(Ethoxycarbonyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113709-91-4
Record name 4-[4-(Ethoxycarbonyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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